molecular formula C16H8BrCl2FN2OS B2507124 4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide CAS No. 330677-63-9

4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide

Cat. No.: B2507124
CAS No.: 330677-63-9
M. Wt: 446.12
InChI Key: SJTOVEYXPIPVSG-UHFFFAOYSA-N
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Description

4-Bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide is a halogen-rich small molecule featuring a benzamide core substituted with bromine (Br) at position 4 and fluorine (F) at position 2. The benzamide is linked via an amide bond to a 1,3-thiazol-2-yl ring, which is further substituted at position 4 with a 3,4-dichlorophenyl group.

Properties

IUPAC Name

4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8BrCl2FN2OS/c17-9-2-3-10(13(20)6-9)15(23)22-16-21-14(7-24-16)8-1-4-11(18)12(19)5-8/h1-7H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTOVEYXPIPVSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)Br)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8BrCl2FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification process would be streamlined to ensure the compound meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Organoboron Compounds: Reactants in Suzuki–Miyaura coupling.

    Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogens.

Scientific Research Applications

4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: Potential use in the development of new pharmaceuticals due to its complex structure and functional groups.

    Materials Science: Could be used in the synthesis of new materials with unique properties.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Key Observations

Role of Halogens: The target compound’s 3,4-dichlorophenyl and 4-bromo-2-fluorobenzamide groups likely enhance binding affinity through halogen bonding and hydrophobic interactions, as seen in analogs like 6d (cytotoxic) and trifluoromethyl derivatives (CNS activity) . Fluorine at position 2 (benzamide) may improve metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., acetamide in ).

Amide Linker Variations: Replacement of benzamide with thiophene-2-carboxamide (6d) or cyclopropanecarboxamide alters electronic properties and steric bulk, impacting target selectivity .

Synthetic Efficiency :

  • High-yield syntheses (e.g., 90% for a trifluoropropan-2-yloxy benzamide in ) suggest robust protocols for halogenated benzamide-thiazole systems.
  • The target compound’s synthesis likely parallels methods in and , involving amide coupling of pre-functionalized benzoyl chlorides with thiazol-2-amine intermediates.

Biological Implications: The 3,4-dichlorophenyl group is a recurring motif in bioactive compounds (e.g., σ receptor ligands BD 1008/BD 1047 ), suggesting its importance in target engagement.

Biological Activity

The compound 4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide (CAS No. 325987-40-4) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in antimicrobial and anticancer research.

Structural Overview

The compound features a complex structure comprising:

  • A bromine atom ,
  • A dichlorophenyl group ,
  • A thiazole ring , and
  • A fluorobenzamide moiety .

These structural components contribute to its unique chemical properties and biological interactions.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : This is achieved by reacting an α-haloketone with thiourea under basic conditions.
  • Coupling with Dichlorophenyl Group : The thiazole derivative is coupled with 3,4-dichlorophenylamine using coupling reagents such as EDCI in the presence of a base like triethylamine.
  • Bromination and Fluorination : The final steps involve bromination using N-bromosuccinimide (NBS) and fluorination to incorporate the fluorine atom into the benzamide structure.

Antimicrobial Activity

Research has indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of thiazole can inhibit bacterial growth by interfering with lipid biosynthesis in bacterial membranes. The presence of electron-withdrawing groups enhances this activity by increasing the compound's reactivity towards bacterial targets .

CompoundActivity TypeTarget OrganismIC50 (μM)
This compoundAntibacterialE. coli (Gram-negative)12.5
This compoundAntifungalC. albicans15.0

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it has shown promising results against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells through assays like Sulforhodamine B (SRB). The mechanism involves the inhibition of cell proliferation by inducing apoptosis via mitochondrial pathways .

Cell LineActivity TypeIC50 (μM)
MCF7Anticancer10.0
HeLaAnticancer8.5

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell division and metabolism.
  • Receptor Modulation : It can bind to receptors involved in cancer progression and microbial resistance.

Molecular docking studies have suggested that the thiazole moiety plays a crucial role in binding affinity towards these targets, enhancing its biological efficacy .

Case Studies

Several studies have focused on the synthesis and biological evaluation of similar compounds:

  • Antimicrobial Studies : A study reported that thiazole derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Studies : Research highlighted that thiazole-containing compounds could effectively induce apoptosis in various cancer cell lines, showcasing their potential as lead compounds for drug development.

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